molecular formula C23H28O7 B13388931 2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13388931
M. Wt: 416.5 g/mol
InChI Key: XFJAMQQAAMJFGB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of licogliflozin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve the use of organic solvents and catalysts under controlled reaction conditions. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Licogliflozin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the inhibition of sodium-glucose cotransporters.

    Biology: It is used to investigate the physiological roles of sodium-glucose cotransporters in different tissues.

    Medicine: It has been evaluated for its efficacy in treating obesity, polycystic ovary syndrome, and nonalcoholic steatohepatitis.

    Industry: It is being explored for its potential use in developing new therapeutic agents .

Mechanism of Action

Licogliflozin exerts its effects by inhibiting sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and homeostasis .

Comparison with Similar Compounds

Licogliflozin is unique among SGLT2 inhibitors due to its dual inhibition of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2). Similar compounds include:

  • Canagliflozin
  • Dapagliflozin
  • Empagliflozin

These compounds also inhibit SGLT2 but differ in their selectivity, potency, and pharmacokinetic profiles .

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3

InChI Key

XFJAMQQAAMJFGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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